molecular formula C22H18N4O5S B2549511 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 919860-37-0

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2549511
CAS RN: 919860-37-0
M. Wt: 450.47
InChI Key: GLDBNYZRFGGZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18N4O5S and its molecular weight is 450.47. The purity is usually 95%.
BenchChem offers high-quality 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Heterocyclic Compounds with Antimicrobial Properties : A study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. These compounds, including chromene derivatives, demonstrated promising antibacterial and antifungal activities (Darwish et al., 2014).

Structural Analysis and Design

  • Crystal Structure Analysis : Research on the crystal structures of compounds featuring a pyrimidinylsulfanyl acetamide moiety has provided insights into their conformational properties and potential interactions with biological targets (Subasri et al., 2016; Subasri et al., 2017).

Anticancer Research

  • Design and Synthesis of Derivatives for Anticancer Activity : Certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide were synthesized and tested for their anticancer activity, highlighting the compound's potential as a scaffold for developing new anticancer agents (Al-Sanea et al., 2020).

Enzyme Inhibition Studies

  • Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition : Research into thieno[2,3-d]pyrimidine derivatives has indicated their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial in cancer cell proliferation, suggesting the relevance of the core structure in designing enzyme inhibitors (Gangjee et al., 2008).

properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-14-3-8-18-15(13-21(28)31-19(18)11-14)12-20(27)25-16-4-6-17(7-5-16)32(29,30)26-22-23-9-2-10-24-22/h2-11,13H,12H2,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDBNYZRFGGZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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